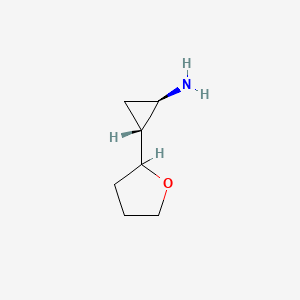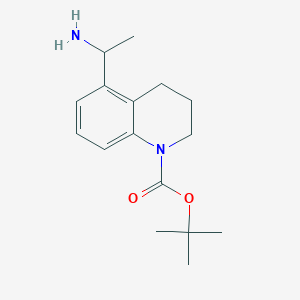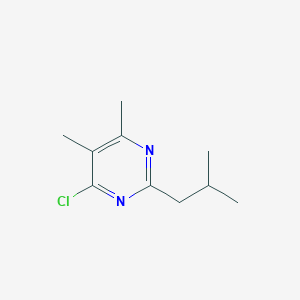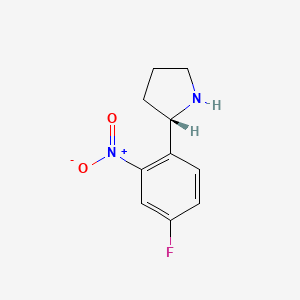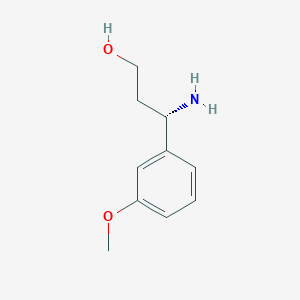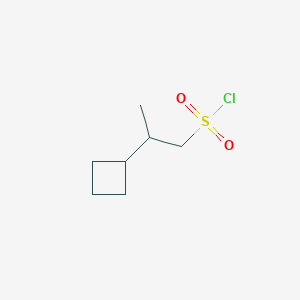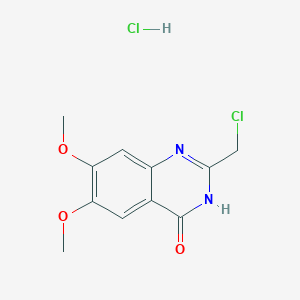
(R)-2-Fluoro-5-methyl-4-(pyrrolidin-2-yl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-Fluoro-5-methyl-4-(pyrrolidin-2-yl)aniline is a chiral compound with a fluorine atom, a methyl group, and a pyrrolidinyl group attached to an aniline ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Fluoro-5-methyl-4-(pyrrolidin-2-yl)aniline typically involves the introduction of the fluorine atom, methyl group, and pyrrolidinyl group onto the aniline ring through a series of chemical reactions. One common method involves the use of fluorination reagents, such as diethylaminosulfur trifluoride (DAST), to introduce the fluorine atom. The methyl group can be introduced through alkylation reactions using methyl iodide or similar reagents. The pyrrolidinyl group is often introduced through nucleophilic substitution reactions involving pyrrolidine and suitable leaving groups.
Industrial Production Methods
Industrial production of ®-2-Fluoro-5-methyl-4-(pyrrolidin-2-yl)aniline may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
®-2-Fluoro-5-methyl-4-(pyrrolidin-2-yl)aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce nitro groups or other reducible functionalities.
Substitution: Nucleophilic substitution reactions can occur at the fluorine or pyrrolidinyl positions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in the replacement of the fluorine or pyrrolidinyl groups with other functional groups.
科学的研究の応用
®-2-Fluoro-5-methyl-4-(pyrrolidin-2-yl)aniline has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of ®-2-Fluoro-5-methyl-4-(pyrrolidin-2-yl)aniline involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, while the pyrrolidinyl group can influence its pharmacokinetic properties. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
2-Fluoroaniline: Lacks the methyl and pyrrolidinyl groups, making it less complex and potentially less active in certain applications.
5-Methyl-2-fluoroaniline: Similar structure but without the pyrrolidinyl group, which can affect its reactivity and properties.
4-(Pyrrolidin-2-yl)aniline: Contains the pyrrolidinyl group but lacks the fluorine atom, which can influence its binding affinity and reactivity.
Uniqueness
®-2-Fluoro-5-methyl-4-(pyrrolidin-2-yl)aniline is unique due to the combination of the fluorine atom, methyl group, and pyrrolidinyl group on the aniline ring. This unique structure can result in distinct chemical and biological properties, making it valuable for various research and industrial applications.
特性
分子式 |
C11H15FN2 |
|---|---|
分子量 |
194.25 g/mol |
IUPAC名 |
2-fluoro-5-methyl-4-[(2R)-pyrrolidin-2-yl]aniline |
InChI |
InChI=1S/C11H15FN2/c1-7-5-10(13)9(12)6-8(7)11-3-2-4-14-11/h5-6,11,14H,2-4,13H2,1H3/t11-/m1/s1 |
InChIキー |
SINNSHSAQQUHRF-LLVKDONJSA-N |
異性体SMILES |
CC1=CC(=C(C=C1[C@H]2CCCN2)F)N |
正規SMILES |
CC1=CC(=C(C=C1C2CCCN2)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Benzyl-3-azabicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B13341138.png)

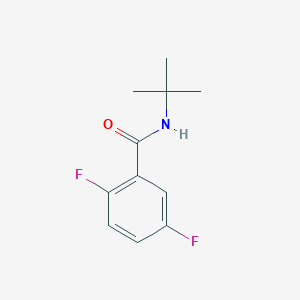
![Tert-butyl 3-hydroxy-1,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13341161.png)
